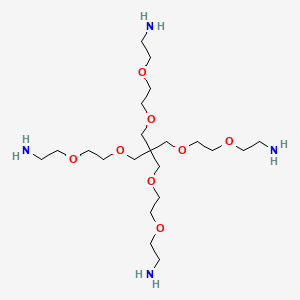
L-Homocysteinesulfinic Acid-d4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Homocysteinesulfinic Acid-d4 is the labelled analogue of L-Homocysteinesulfinic acid . It has proven to be a potent and selective metabotropic glutamate receptor agonist which may be related to diseases associated with moderate hyperhomocysteinemia . It is used in the biosynthesis of dipthamide .
Molecular Structure Analysis
The molecular formula of L-Homocysteinesulfinic Acid-d4 is C4H5D4NO4S . Its molecular weight is 171.21 .Chemical Reactions Analysis
While specific chemical reactions involving L-Homocysteinesulfinic Acid-d4 are not explicitly mentioned, it is known that it is used in the biosynthesis of dipthamide .Wissenschaftliche Forschungsanwendungen
Enzyme Studies : L-Homocysteinesulfinic acid is actively involved in enzymatic reactions. For instance, it is decarboxylated by preparations of Clostridium welchii and Escherichia coli, forming homohypotaurine or homotaurine, as identified in a study by Jollès-Bergeret and Charton (Jollès-Bergeret & Charton, 1971).
Oxidative Deamination : The oxidative deamination of L-Homocysteinesulfinic acid has been studied, revealing its conversion with the production of ammonia and α-ketosulfinic acid by liver glutamate dehydrogenase (De Marco & Rinaldi, 1971).
Neuropharmacological Effects : There is evidence suggesting that oxidized forms of homocysteine, like Homocysteinesulfinic acid, inhibit neuronal network activity. This was shown in a study using dissociated cortical neurons, indicating potential implications in neurological conditions (Görtz et al., 2004).
Amino Acid Metabolism : L-Homocysteinesulfinic acid also plays a role in amino acid metabolism, as seen in studies involving its interactions and effects in various metabolic pathways. For instance, it's used as an analog in enzymological and amino acid transport studies (Hayward, Campbell, & Griffith, 1987).
Diagnostic Applications : In the context of health diagnostics, L-Homocysteinesulfinic acid and its derivatives have been used for the determination of homocysteine levels in biological samples, which is crucial for diagnosing and managing various health conditions (Deáková et al., 2015).
Biosensor Development : Finally, L-Homocysteinesulfinic acid has been utilized in the development of biosensors for detecting homocysteine levels in human serum, highlighting its importance in clinical diagnostics and monitoring (McKeague et al., 2013).
Wirkmechanismus
L-Homocysteinesulfinic Acid-d4 and other acidic homocysteine derivatives have been found to be potent and selective metabotropic glutamate receptor agonists . They stimulate phosphoinositide hydrolysis in cells expressing the mGluR1, mGluR5, or mGluR8 . They also inhibit the forskolin-induced cAMP accumulation in cells expressing mGluR2, mGluR4, or mGluR6 .
Zukünftige Richtungen
Eigenschaften
CAS-Nummer |
182967-00-6 |
|---|---|
Molekularformel |
C₄H₅D₄NO₄S |
Molekulargewicht |
171.21 |
Synonyme |
(S)-2-Amino-4-sulfino-butanoic-3,3,4,4-d4 Acid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(1R)-N-[(Z)-3-chloroprop-2-enyl]-2,3-dihydro-1H-inden-1-amine](/img/structure/B1145344.png)





![2-[(Tetrahydro-2H-pyran-2alpha-yl)oxy]propanoic acid](/img/structure/B1145359.png)
